4,6-Dichloroisophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloroisophthalonitrile is an organic compound with the molecular formula C8H2Cl2N2. It is a derivative of isophthalonitrile, where two chlorine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
This compound is a derivative of isophthalonitrile and may interact with various biological targets depending on its chemical modifications .
Mode of Action
It’s known that chlorinated compounds can interact with biological systems in various ways, such as binding to proteins or dna, disrupting cell membranes, or interfering with metabolic processes .
Biochemical Pathways
One study on a related compound, chlorothalonil, showed that it can undergo degradation via high-intensity ultrasonication, forming several degradation products including 4-dichloroisophthalonitrile . This suggests that 4,6-Dichloroisophthalonitrile might also be involved in similar degradation pathways.
Result of Action
Given the lack of specific information, it’s difficult to provide a detailed description of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of related compounds has been shown to be influenced by factors such as temperature and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloroisophthalonitrile can be synthesized through several methods. One common synthetic route involves the chlorination of isophthalonitrile. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloroisophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a dichloroaniline derivative, while oxidation may produce a chlorinated benzoic acid .
Scientific Research Applications
4,6-Dichloroisophthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzonitrile: Another chlorinated benzonitrile with chlorine atoms at different positions.
3,5-Dichloroisophthalonitrile: Similar structure but with chlorine atoms at the 3 and 5 positions.
4,6-Dibromo-1,3-benzenedicarbonitrile: A brominated analogue with similar reactivity.
Uniqueness
4,6-Dichloroisophthalonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of chlorine atoms at the 4 and 6 positions makes it a valuable intermediate in organic synthesis and industrial processes .
Properties
IUPAC Name |
4,6-dichlorobenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRVCOCGHLAIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.